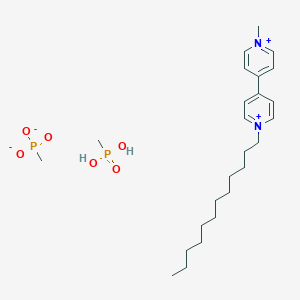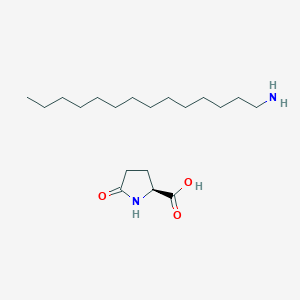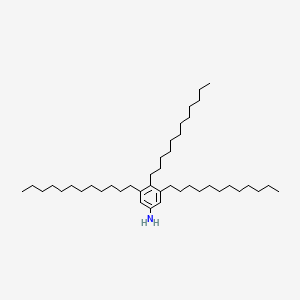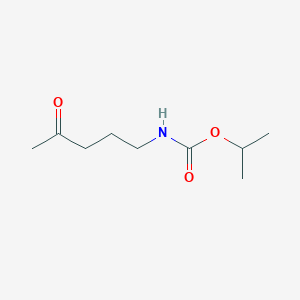
Propan-2-yl (4-oxopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-oxopentyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group. Carbamates are a class of organic compounds derived from carbamic acid. They are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Carbamates are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Some carbamates are explored for their therapeutic potential, such as in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propan-2-yl (4-oxopentyl)carbamate include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share a common carbamate functional group but differ in their alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
648928-81-8 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
propan-2-yl N-(4-oxopentyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
GDFJYICKIGZYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)

![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
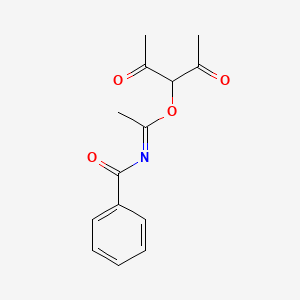
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
